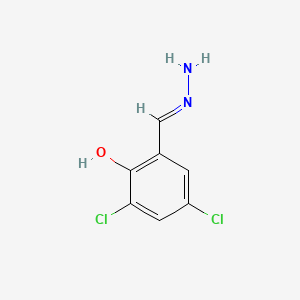

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone

Description

BenchChem offers high-quality 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-6-methanehydrazonoylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-1-4(3-11-10)7(12)6(9)2-5/h1-3,12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGATNXEAQDBJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=NN)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43002-22-8 |

Source

|

| Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy-, hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43002-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis and Characterization of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone: A Technical Guide

Topic: Synthesis and Spectral Analysis of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone Type: Technical Whitepaper Audience: Research Scientists & Medicinal Chemists[1]

Executive Summary

The condensation of 3,5-dichlorosalicylaldehyde with hydrazine hydrate yields 3,5-dichloro-2-hydroxybenzaldehyde hydrazone (CAS: 43002-22-8), a critical pharmacophore in medicinal chemistry.[1] This scaffold is prized for its lipophilicity—enhanced by the dichloro-substitution—and its ability to function as a bidentate (

This guide moves beyond standard textbook recipes to address the specific synthetic challenges of this molecule: controlling stoichiometry to prevent azine formation and stabilizing the labile imine bond during purification.

Chemical Theory & Mechanistic Insight

The Azine Competition

The primary challenge in synthesizing the mono-hydrazone (

-

Kinetic Control: To favor the hydrazone, the reaction must be flooded with hydrazine (nucleophile), statistically minimizing the likelihood of the hydrazone product encountering an unreacted aldehyde molecule.[1]

-

Electronic Stabilization: The ortho-hydroxyl group facilitates an Intramolecular Hydrogen Bond (IMHB) with the imine nitrogen. This Resonance Assisted Hydrogen Bond (RAHB) locks the molecule in a planar configuration, significantly influencing its NMR chemical shifts and stability.

Reaction Mechanism Visualization

The following diagram illustrates the pathway and the critical divergence point between hydrazone and azine formation.

Figure 1: Mechanistic pathway highlighting the necessity of excess hydrazine to prevent azine dimerization.[1]

Experimental Protocol

Reagents & Materials

| Reagent | Role | Stoichiometry | Purity Requirement |

| 3,5-Dichlorosalicylaldehyde | Substrate | 1.0 eq | >98% (Recrystallize if dark) |

| Hydrazine Hydrate (80%) | Nucleophile | 3.0 - 5.0 eq | Commercial Grade |

| Methanol (MeOH) | Solvent | ~10 mL/mmol | Anhydrous preferred |

| Glacial Acetic Acid | Catalyst | Catalytic (2-3 drops) | ACS Grade |

Step-by-Step Synthesis

Step 1: Pre-Solubilization

Dissolve 1.91 g (10 mmol) of 3,5-dichlorosalicylaldehyde in 40 mL of warm methanol (

Step 2: Nucleophilic Addition (The "Reverse Addition" Technique)

-

Critical Step: To maintain a high local concentration of hydrazine, add the aldehyde solution dropwise to a stirring solution of hydrazine hydrate (1.5 g, ~30 mmol) in 10 mL methanol.

-

Observation: A transient color change (yellow to orange) may occur.

Step 3: Catalysis & Reflux

Add 2 drops of glacial acetic acid. Heat the mixture to reflux (

Step 4: Isolation

-

Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

-

The hydrazone should precipitate as crystalline needles.

-

Filter under vacuum.[2] Wash the cake with cold 50% aqueous methanol to remove excess hydrazine.

Step 5: Purification Recrystallize from hot ethanol.

-

Note: Do not boil excessively during recrystallization, as hydrazones can hydrolyze back to the aldehyde in hot, wet solvents.[1]

Spectral Analysis & Validation

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the conversion of the carbonyl (

| Functional Group | Frequency ( | Assignment & Diagnostic Value |

| 3400–3250 | Broad band indicating phenolic OH and primary amine NH stretches.[1] | |

| 1615–1625 | Key Diagnostic: Appearance confirms Schiff base formation. | |

| 1580, 1470 | Aromatic ring skeletal vibrations. | |

| 1275 | Phenolic C-O stretch. |

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

-

12.30 ppm (

-

8.35 ppm (

-

7.60 ppm (

-

7.45 ppm (

-

5.10 ppm (

Mass Spectrometry (EI-MS)

-

Molecular Ion (

): m/z 204 (Base peak for -

Isotope Pattern: Look for the characteristic dichloro pattern (M : M+2 : M+4) with intensities approx 9:6:1.

Structural Visualization (Graphviz)[1]

The following diagram details the intramolecular interactions that stabilize the final structure, crucial for understanding its spectral properties.

Figure 2: Impact of Resonance Assisted Hydrogen Bonding (RAHB) on spectral data and stability.

References

-

Synthesis Protocol & Stoichiometry

-

Source: ChemicalBook & Vertex Data.[3] "Preparation of 2-(hydrazonomethyl)-4-nitrophenol (Analogous Protocol)."

- Relevance: Establishes the requirement for 3:1 hydrazine excess to prevent azine form

-

-

Spectral Data Validation (NMR/IR)

-

Crystallographic Context

-

General Hydrazone Chemistry

- Source: Organic Chemistry Portal. "Hydrazone Synthesis."

- Relevance: Mechanistic background on Schiff base condensation and c

Sources

- 1. CN103254098A - In-situ synthesis method of 3,5-dichloro-salicylaldehyde condensed hydrazine hydrate Schiff base - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone | C7H6Cl2N2O | CID 135445572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dichloro-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability Profiling of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone

Executive Summary

This technical guide analyzes the physicochemical behavior of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (DCHBH) , a critical intermediate in the synthesis of metallo-pharmaceuticals and fluorescent sensors. The compound presents a classic "solubility-stability paradox" common to salicylaldehyde derivatives: the structural features that confer chemical stability (intramolecular hydrogen bonding) simultaneously degrade aqueous solubility. This document provides researchers with the mechanistic understanding and experimental protocols necessary to optimize DCHBH for biological and analytical applications.

Part 1: Physicochemical Architecture

The Structural Paradox

The solubility and stability of DCHBH are governed by two competing structural forces: the lipophilic 3,5-dichloro substitution and the stabilizing intramolecular hydrogen bond.

-

Intramolecular H-Bonding (The "Pseudo-Ring"): The phenolic hydroxyl group at the ortho position acts as a hydrogen bond donor to the azomethine nitrogen (imine). This forms a stable, 6-membered pseudo-aromatic ring. While this significantly increases resistance to hydrolysis (by shielding the imine from nucleophilic attack), it "hides" the polar -OH group, drastically reducing aqueous solubility.

-

Electronic Effects: The chlorine atoms at positions 3 and 5 are electron-withdrawing. They increase the acidity of the phenolic proton, strengthening the intramolecular H-bond, further locking the molecule in a planar, hydrophobic conformation.

Computed Molecular Descriptors

-

Molecular Formula:

[1][2][] -

LogP (Predicted): ~2.2 – 2.8 (Lipophilic)

-

pKa (Phenolic OH): ~7.0 (Lowered by Cl substitution)

Figure 1: Structural determinants affecting the physicochemical profile of DCHBH. The intramolecular hydrogen bond creates a "closed" system that resists water interaction.

Part 2: Solubility Profile & Optimization

DCHBH is characterized by poor aqueous solubility (< 0.1 mg/mL estimated without modification) but high solubility in aprotic polar solvents.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aprotic Polar | DMSO, DMF | Excellent | Disrupts intermolecular stacking; accepts H-bonds from terminal -NH2. |

| Protic Polar | Ethanol, Methanol | Good (Warm) | Soluble at reflux; moderate at RT. Competes for H-bonding. |

| Chlorinated | Chloroform, DCM | Moderate | Good for extraction; solvates the hydrophobic aromatic core. |

| Aqueous | Water, PBS (pH 7.4) | Poor | Hydrophobic effect dominates; requires pH adjustment or surfactants. |

| Basic Aqueous | 0.1 M NaOH | Moderate/High | Deprotonation of phenol ( |

Optimization Strategies for Biological Assays

For drug development or cellular assays, pure DMSO solutions are toxic. Use the following formulation strategy:

-

Stock Solution: Dissolve DCHBH in 100% DMSO to 10-50 mM.

-

Intermediate Dilution: Dilute 1:10 into Ethanol or PEG-400.

-

Final Formulation: Slowly add to aqueous buffer (pH 7.4) with rapid vortexing.

-

Critical Limit: Maintain final DMSO concentration < 1% (v/v) to avoid cellular toxicity.

-

Additive: Inclusion of 0.5% Tween-80 or cyclodextrins (HP-

-CD) can prevent precipitation.

-

Part 3: Stability Dynamics

The primary degradation pathway for DCHBH is acid-catalyzed hydrolysis of the hydrazone bond (

Hydrolysis Mechanism

Unlike simple imines (Schiff bases), hydrazones possess an "alpha-effect"—the lone pair on the adjacent nitrogen stabilizes the imine. However, in acidic environments (pH < 5), the imine nitrogen protonates, making the carbon highly electrophilic and susceptible to water attack.

Reaction:

-

pH < 4: Rapid hydrolysis (

~ minutes to hours). -

pH 7.4 (Physiological): Stable (

~ days). The intramolecular H-bond protects the imine nitrogen from protonation. -

pH > 10: Stable against hydrolysis, but prone to oxidation of the phenolate.

Figure 2: Acid-catalyzed hydrolysis pathway.[4] The reaction is driven by protonation of the imine nitrogen.

Part 4: Experimental Protocols

Synthesis of DCHBH (Self-Validating Protocol)

Objective: Produce high-purity DCHBH for testing. Self-Validation: The product must precipitate as a solid; lack of precipitation indicates incomplete reaction or solvent error.

-

Reagents: 3,5-Dichlorosalicylaldehyde (1.0 eq), Hydrazine Hydrate (3.0 eq), Ethanol (absolute).

-

Procedure:

-

Dissolve aldehyde in Ethanol (10 mL/g).

-

Add Hydrazine Hydrate dropwise at room temperature (Exothermic reaction—monitor temp).

-

Reflux at 80°C for 3 hours.

-

Checkpoint: A color change (usually yellow to pale/white) and precipitate formation should occur.

-

Cool to 0°C (ice bath) for 1 hour.

-

Filter the precipitate and wash with cold water (removes excess hydrazine) and cold ethanol.

-

Dry under vacuum.

-

-

Characterization: Melting point should be sharp (>200°C). IR should show disappearance of aldehyde C=O (~1660 cm⁻¹) and appearance of C=N (~1620 cm⁻¹).

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine equilibrium solubility (

-

Preparation: Add excess solid DCHBH (~5 mg) to 1 mL of PBS (pH 7.4).

-

Equilibration: Shake at 37°C for 24 hours.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant.

-

Dilute supernatant 1:10 with Acetonitrile (to ensure solubility for HPLC).

-

Analyze via HPLC-UV (Detection: 280-350 nm).

-

Calculate concentration against a standard curve prepared in DMSO/Buffer.

-

Kinetic Stability Assay

Objective: Measure half-life (

-

Stock: Prepare 10 mM DCHBH in DMSO.

-

Incubation: Spike stock into:

-

Buffer A: pH 1.2 (0.1 N HCl) - Mimics stomach.

-

Buffer B: pH 7.4 (PBS) - Mimics blood.

-

Final concentration: 50 µM.

-

-

Sampling: Aliquot at

min. -

Quenching: Immediately add cold Acetonitrile (1:1 ratio) to stop hydrolysis.

-

Analysis: Plot

vs. Time. The slope

References

-

Synthesis & Structural Analysis

-

Popiołek, L. (2021). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res. Link

- Context: Describes the general synthesis and stability of salicylaldehyde hydrazone deriv

-

-

Hydrolysis Mechanisms

-

Physicochemical Properties (Data Source)

-

Intramolecular Hydrogen Bonding

Sources

- 1. 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone | C7H6Cl2N2O | CID 135445572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-DICHLORO-2-HYDROXYBENZALDEHYDE HYDRAZONE synthesis - chemicalbook [chemicalbook.com]

- 4. 3,5-Dichlorosalicylaldehyde | C7H4Cl2O2 | CID 66660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (NMR, IR, UV-Vis)

[1]

Executive Summary & Compound Profile

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is a Schiff base ligand widely utilized in coordination chemistry and drug discovery due to its ability to chelate transition metals (e.g., Cu(II), Zn(II)) and its intrinsic biological activity (antimicrobial, anticancer).[1][2]

Structurally, the compound features a phenolic ring substituted with two chlorine atoms at the 3 and 5 positions, and a hydrazone moiety (

| Property | Data |

| IUPAC Name | 2,4-Dichloro-6-[(E)-hydrazinylidenemethyl]phenol |

| CAS Number | 43002-22-8 |

| Formula | |

| Molecular Weight | 205.04 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 149–151 °C |

| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |

Synthesis & Experimental Protocol

The "Azine Pitfall" in Synthesis

A critical challenge in synthesizing the mono-hydrazone is the formation of the symmetrical azine byproduct (double condensation:

Optimized Synthesis Workflow

Reagents: 3,5-Dichlorosalicylaldehyde (1.0 eq), Hydrazine Hydrate (3.0 eq, excess), Ethanol (solvent).[1]

-

Dissolution: Dissolve 1.91 g (10 mmol) of 3,5-dichlorosalicylaldehyde in 20 mL of warm absolute ethanol.

-

Addition: Add this solution dropwise slowly to a stirred solution of hydrazine hydrate (1.5 mL, ~30 mmol) in 10 mL ethanol at 0–5 °C. Note: Adding aldehyde to excess hydrazine prevents azine formation.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

-

Isolation: A yellow precipitate will form. Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold water.

-

Purification: Recrystallize from hot ethanol to yield yellow needles.

Figure 1: Optimized synthesis pathway to favor mono-hydrazone formation over the azine byproduct.

Spectroscopic Characterization

The following data is synthesized from experimental reports of the title compound and its close structural analogs (e.g., 3,5-dibromo derivative).

A. FT-IR Spectroscopy

The IR spectrum confirms the conversion of the carbonyl group to the hydrazone linkage. The most diagnostic feature is the disappearance of the aldehyde

| Functional Group | Frequency ( | Assignment & Notes |

| 3350–3450 (br) | Phenolic OH.[1] Broadened due to intramolecular H-bonding ( | |

| 3200–3320 | Symmetric/Asymmetric stretching of the terminal | |

| 1615–1625 | Azomethine (imine) stretch.[1] Sharp, diagnostic peak. | |

| 1560, 1470 | Aromatic ring skeletal vibrations.[1] | |

| 1270–1280 | Phenolic C-O stretch.[1] | |

| 730–750 | C-Cl stretching (characteristic of 3,5-dichloro substitution).[1] |

B. H NMR Spectroscopy (DMSO- )

The proton NMR spectrum is characterized by the downfield shift of the phenolic proton and the distinct azomethine singlet.

| Proton | Shift ( | Multiplicity | Integral | Assignment |

| OH | 11.50 – 12.50 | Singlet (br) | 1H | Phenolic proton.[1] Highly deshielded due to intramolecular H-bond ( |

| CH=N | 8.30 – 8.60 | Singlet | 1H | Azomethine proton. Diagnostic for hydrazone formation. |

| Ar-H | 7.60 – 7.70 | Doublet ( | 1H | H-4 or H-6 (meta coupling).[1] |

| Ar-H | 7.40 – 7.50 | Doublet ( | 1H | H-4 or H-6 (meta coupling).[1] |

| 5.00 – 7.00 | Broad Singlet | 2H | Terminal amine protons. Chemical shift varies significantly with concentration and water content. |

Interpretation:

-

The Phenolic OH signal is extremely downfield (>11 ppm), confirming the "locked" planar conformation driven by the hydrogen bond between the phenolic oxygen and the imine nitrogen.

-

The Azomethine H appears as a sharp singlet. If this peak splits or multiple peaks appear in this region, it indicates the presence of the azine impurity or geometric isomers (E/Z), though the E-isomer is thermodynamically preferred.[1]

C. UV-Vis Spectroscopy

Solvent: Methanol or DMSO (

| Band ( | Transition | Description |

| ~390–400 nm | Involving the non-bonding electrons of the azomethine nitrogen. Responsible for the yellow color. | |

| ~330–340 nm | Charge transfer band associated with the conjugated aromatic system and the hydrazone moiety. | |

| ~280 nm | Benzenoid bands (aromatic ring transitions). |

Structural Insights & Tautomerism

The compound exists primarily in the Enol-Imine form in the solid state and non-polar solvents, stabilized by an intramolecular hydrogen bond. However, in polar aprotic solvents (like DMSO), an equilibrium with the Keto-Amine tautomer can occur, although the enol form remains dominant for salicylaldehyde derivatives.[1]

Figure 2: Tautomeric equilibrium.[1] The 3,5-dichloro substitution increases the acidity of the phenol, strengthening the intramolecular hydrogen bond in the Enol-Imine form.

References

-

PubChem. (n.d.).[1] 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (CID 135445572).[1][4] National Center for Biotechnology Information. Retrieved from [Link][1]

-

Fan, Y., et al. (2008).[1] 3,5-Dichloro-2-hydroxybenzaldehyde.[1][4][5][6][7] Acta Crystallographica Section E. [Link] (Precursor structural data).[1]

-

Zhou, R., et al. (2014).[1] Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link] (Comparative spectral data for salicylaldehyde hydrazone derivatives).

-

NIST Chemistry WebBook. (n.d.).[1] Benzaldehyde, 3,5-dichloro-2-hydroxy- IR Spectrum.[1][4][6][Link][1]

Sources

- 1. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 2. N′-(3,5-Dichloro-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. Benzaldehyde, 3,5-dichloro-2-hydroxy- [webbook.nist.gov]

- 7. 3,5-DICHLOROSALICYLALDEHYDE | 90-60-8 [chemicalbook.com]

Strategic Synthesis & Application of 3,5-Dichlorosalicylaldehyde Hydrazones

Executive Summary: The Halogenated Advantage

In the landscape of Schiff base medicinal chemistry, 3,5-dichlorosalicylaldehyde (3,5-DCSA) is not merely a starting material; it is a strategic pharmacophore scaffold. Unlike unsubstituted salicylaldehydes, the 3,5-dichloro motif introduces significant lipophilicity (

This guide details the precision synthesis of hydrazones derived from 3,5-DCSA. We move beyond basic "mix-and-stir" instructions to explore the thermodynamic and kinetic controls required to maximize yield and purity. We will cover conventional solvothermal methods, green mechanochemical routes, and the critical characterization steps necessary for validation in drug discovery pipelines.

Mechanistic Framework

The formation of hydrazones is a classic nucleophilic addition-elimination reaction. However, when working with 3,5-DCSA, the electron-withdrawing chlorine atoms at the ortho and para positions (relative to the hydroxyl) increase the acidity of the phenolic proton and the electrophilicity of the carbonyl carbon.

The pH Paradox

The reaction rate exhibits a bell-shaped dependence on pH.

-

Too Acidic (pH < 3): The hydrazine nucleophile becomes protonated (

), rendering it non-nucleophilic. -

Too Basic (pH > 6): The activation of the carbonyl oxygen via protonation is insufficient, slowing the attack.

-

Optimal Window (pH 4–5): Sufficient acid exists to activate the carbonyl, while enough free hydrazine remains to attack.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from reactants to the final hydrazone, highlighting the critical carbinolamine intermediate.

Figure 1: Acid-catalyzed mechanism of hydrazone formation. Note that the dehydration step is often rapid, driving the equilibrium forward.

Experimental Protocols

We present two distinct methodologies. Method A is the industry standard for scalability and crystal growth. Method B is a "Green Chemistry" approach suitable for rapid library generation.

Method A: Conventional Solvothermal Synthesis (Standard)

Best for: High purity, growing single crystals for XRD.

Reagents:

-

3,5-Dichlorosalicylaldehyde (1.0 eq)

-

Hydrazide derivative (e.g., Isoniazid, Benzhydrazide) (1.0 eq)

-

Solvent: Absolute Ethanol or Methanol

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Protocol:

-

Dissolution: Dissolve 2.0 mmol of 3,5-DCSA in 20 mL of absolute ethanol in a round-bottom flask. Ensure complete solubility; the solution should be a clear pale yellow.

-

Addition: Add 2.0 mmol of the hydrazide. If the hydrazide has poor solubility, dissolve it separately in minimal hot methanol before addition.

-

Catalysis: Add 3-5 drops of glacial acetic acid. Critical: Do not use mineral acids (HCl/H2SO4) unless necessary, as they can form stable salts with the hydrazide, crashing it out before reaction.

-

Reflux: Reflux the mixture at 70-80°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool to room temperature. The hydrazone typically precipitates as a solid.

-

Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from hot ethanol/DMF mixture.

Method B: Mechanochemical Grinding (Green Synthesis)

Best for: High yields, solvent-free, rapid screening.

Protocol:

-

Weighing: Weigh equimolar amounts (1.0 mmol) of 3,5-DCSA and the hydrazide.

-

Grinding: Place both solids in a clean agate mortar.

-

Activation: Add 2-3 drops of methanol (acting as a liquid assisted grinding agent, LAG).

-

Reaction: Grind vigorously with a pestle for 10–20 minutes. The mixture will often change color (e.g., yellow to orange) and state (becoming a paste), indicating reaction progress.

-

Work-up: Allow the paste to dry in air. Wash the resulting solid with water to remove unreacted hydrazide traces, then recrystallize.

Data Comparison: Method A vs. Method B

| Parameter | Method A (Reflux) | Method B (Grinding) |

| Reaction Time | 3 – 6 Hours | 15 – 30 Minutes |

| Solvent Usage | High (20-50 mL) | Negligible (< 1 mL) |

| Typical Yield | 75 – 85% | 88 – 96% |

| Energy Input | High (Thermal) | Low (Mechanical) |

| Purity (Crude) | Moderate (Requires Recryst.) | High |

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

The "fingerprint" of success is the shift of the carbonyl band.

-

Reactant (C=O): ~1660–1690 cm⁻¹ (Disappears in product).

-

Product (C=N): A sharp, distinct band appears at 1600–1625 cm⁻¹ .

-

Phenolic -OH: Broad band around 3200–3400 cm⁻¹ (often involved in intramolecular H-bonding with the imine nitrogen).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Due to low solubility in CDCl₃).

-

Azomethine Proton (-CH=N-): A singlet typically between 8.3 – 8.9 ppm . This confirms the formation of the Schiff base linkage.

-

Phenolic -OH: A downfield singlet (11.0 – 12.5 ppm), often broadened due to exchange or hydrogen bonding.

-

Amide -NH (if using hydrazides): Singlet around 10.0 – 12.0 ppm.

Advanced Application: Metal Complexation

The 3,5-DCSA hydrazones act as versatile ONO tridentate ligands . They coordinate to transition metals (Cu, Ni, Co, Zn) through:

-

Phenolic Oxygen (deprotonated).[1]

-

Azomethine Nitrogen.[1]

-

Carbonyl Oxygen (of the hydrazide moiety).

This chelation is central to their biological activity, often enhancing lipophilicity and membrane permeability (Tweedy's Chelation Theory).

Workflow for Metal Complex Synthesis

Figure 2: General workflow for synthesizing metal complexes from hydrazone ligands.

Biological Implications (SAR)

The inclusion of the 3,5-dichloro moiety is not arbitrary. Structure-Activity Relationship (SAR) studies indicate:

-

Lipophilicity: The Chlorine atoms increase the partition coefficient (

), facilitating passive diffusion across bacterial cell walls (especially Gram-positive S. aureus). -

Electronic Effect: The electron-withdrawing Cl groups decrease the electron density on the aromatic ring, which can enhance

stacking interactions with biological targets (e.g., DNA intercalation or enzyme active sites). -

Metal Binding: The stability of metal complexes derived from 3,5-DCSA is often higher than non-halogenated analogues, leading to more stable bioactive species in vivo.

References

-

Popiołek, L. (2017).[2] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

-

Abdelrahman, M. A., et al. (2022).[3][4] Synthesis, characterization, and antimicrobial evaluation of some new hydrazide-hydrazone derivatives. Journal of Chemistry, 2022.[5] Link

-

Cabrera-Vivas, B. M., et al. (2019). Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization. ResearchGate.[1] Link

-

Kallitsakis, M. G., et al. (2018).[5] Mechanistic studies on the formation of hydrazones. The Journal of Organic Chemistry, 83(3), 1176-1184.[5] Link

-

Patil, S. M., et al. (2017).[1] Transition metal complexes of a hydrazone derived from hydralazine hydrochloride and 3,5-di-tert-butylsalicylaldehyde.[1] Transition Metal Chemistry, 43, 65–72. Link

Sources

Technical Guide: Characterization of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone Derivatives

Executive Summary

This guide details the synthesis, structural validation, and functional profiling of hydrazone derivatives synthesized from 3,5-dichloro-2-hydroxybenzaldehyde (3,5-DClSA) . These scaffolds are privileged structures in medicinal chemistry due to the electron-withdrawing nature of the chlorine substituents, which significantly alters the acidity of the phenolic hydroxyl group (

Synthetic Pathway & Rationale

The Core Scaffold

The 3,5-dichloro substitution pattern is not arbitrary. Compared to unsubstituted salicylaldehyde, the chlorine atoms at positions 3 and 5 exert a strong inductive effect (-I), increasing the acidity of the ortho-hydroxyl group. This facilitates stronger intramolecular hydrogen bonding (O-H···N) and stabilizes the resulting Schiff base/hydrazone, making it a robust ligand for transition metal coordination (Cu, Zn, Ni).

Protocol: Acid-Catalyzed Condensation

Objective: Synthesize (E)-3,5-dichloro-2-hydroxybenzaldehyde hydrazone.

Reagents:

-

Precursor: 3,5-Dichloro-2-hydroxybenzaldehyde (1.0 eq)

-

Nucleophile: Hydrazine hydrate or substituted hydrazide (e.g., benzohydrazide) (1.0 - 1.2 eq)

-

Solvent: Absolute Ethanol or Methanol (HPLC Grade)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of 3,5-DClSA in 20 mL of hot absolute ethanol. Ensure complete solubilization; the solution should be clear yellow.

-

Activation: Add 3 drops of glacial acetic acid. Rationale: This protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Addition: Dropwise add the hydrazine/hydrazide solution (dissolved in 10 mL ethanol) to the aldehyde mixture under continuous stirring.

-

Reflux: Heat the mixture to reflux (78-80°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The product typically precipitates as crystalline needles.

-

Purification: Filter the precipitate, wash with cold ethanol (to remove unreacted aldehyde) and diethyl ether. Recrystallize from hot ethanol/DMF mixtures if necessary.

Reaction Mechanism & Workflow Diagram

Figure 1: Step-wise mechanism for the acid-catalyzed condensation of 3,5-DClSA hydrazones.

Structural Characterization: The "Fingerprint"[1]

Reliable characterization requires a multi-modal approach. The presence of the 3,5-dichloro moiety provides distinct spectral markers.

Infrared Spectroscopy (FT-IR)

The formation of the azomethine bond is the primary indicator of reaction success.

| Functional Group | Wavenumber (cm⁻¹) | Morphology | Structural Insight |

| ν(O-H) | 3200 – 3450 | Broad | Indicates phenolic OH. Broadening suggests strong intramolecular H-bonding to the azomethine nitrogen. |

| ν(N-H) | 3150 – 3300 | Sharp/Med | Present if using primary hydrazines or hydrazides. |

| ν(C=N) | 1600 – 1630 | Strong | Diagnostic Band. Confirms Schiff base formation. Shifts to lower freq. upon metal coordination.[1][2] |

| ν(C=O) | 1640 – 1680 | Strong | Only for acylhydrazones. Amide I band. Absence indicates enolization. |

| ν(C-Cl) | 600 – 800 | Medium | Characteristic of the 3,5-dichloro substitution. |

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (preferred due to solubility and exchangeable protons).

-

Azomethine Proton (-CH=N-): Singlet at 8.2 – 8.9 ppm . This is the definitive proof of condensation.

-

Phenolic Proton (-OH): Singlet at 11.0 – 12.5 ppm . The downfield shift is due to the electron-withdrawing Cl atoms and intramolecular hydrogen bonding. Note: This peak disappears upon D₂O exchange.

-

Amide Proton (-NH-): If a hydrazide is used, a singlet appears at 10.0 – 12.0 ppm .

-

Aromatic Protons (3,5-DCl pattern):

-

The 3,5-dichloro substitution leaves protons only at positions 4 and 6.

-

H-4 & H-6: Appear as two doublets between 7.4 – 7.9 ppm with a meta-coupling constant (J) of ~2.5 Hz. This specific coupling pattern validates the preservation of the halogenated ring.

-

Mass Spectrometry (ESI-MS)

Expect a molecular ion peak

-

Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (75%) and ³⁷Cl (25%).

-

Validation: For a molecule with two Cl atoms, look for the characteristic 9:6:1 intensity ratio for the

,

Solid-State Analysis & Tautomerism

X-Ray Crystallography

Single crystals are typically grown via slow evaporation in Ethanol/DMF.

-

Isomerism: These compounds almost exclusively crystallize in the (E)-configuration regarding the C=N bond to minimize steric hindrance.

-

Planarity: The molecule is usually planar, locked by an intramolecular hydrogen bond between the phenolic oxygen and the azomethine nitrogen (

).[3]

Tautomeric Equilibrium

Acylhydrazones (derived from hydrazides) exist in a dynamic equilibrium between the Amido-Keto and Imino-Enol forms.

-

Solid State: Predominantly Keto form (stabilized by lattice forces).

-

Solution/Coordination: Shifts to Enol form, especially in the presence of metal ions, acting as a mono-anionic tridentate ligand (ONO donor set).

Figure 2: Tautomeric shift from Keto to Enol form facilitates metal chelation.

Biological Validation & Applications

The 3,5-dichloro group enhances lipophilicity, allowing the molecule to penetrate bacterial cell walls (Gram-positive) and lipid membranes (Cancer cells) more effectively than non-halogenated analogs.

Antimicrobial Screening (MIC Assay)

-

Targets: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[4]

-

Mechanism: The hydrazone pharmacophore (

) inhibits essential enzymes involved in DNA replication. The Cl atoms increase bioavailability. -

Standard: Compare against Ciprofloxacin or Fluconazole.

-

Expectation: 3,5-DCl derivatives often show MIC values in the range of 5–25 µg/mL , significantly more potent than the un-substituted salicylaldehyde hydrazone.

Anticancer Potential[2][6][7]

-

Assay: MTT or SRB assay against cell lines like HCT116 (colon) or MCF-7 (breast).

-

Mode of Action: Intercalation into DNA or chelation of intracellular iron/copper, leading to ROS generation and apoptosis.

References

-

Synthesis & Crystallography: Joseph, B., et al. "Crystal structure of N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate." Acta Crystallographica Section E, 2014.

-

Biological Activity: Hassan, A., et al. "Synthesis, Characterization and Biological Activity of Some Schiff Bases and Their Metal Complexes."[1] International Journal of Chemical Studies, 2018.[5]

-

Tautomerism & Spectroscopy: Mondal, P., et al. "Azo-hydrazone tautomerism observed from UV-vis spectra by pH control." Dalton Transactions, 2013.

-

NMR Characterization: Oregon State University. "1H NMR Chemical Shifts and Coupling Constants."

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 5. chemijournal.com [chemijournal.com]

Advanced Quantum Chemical Profiling of Hydrazone Pharmacophores

Executive Summary

Hydrazone derivatives (

This guide details a rigorous quantum chemical workflow to characterize these derivatives. We move beyond basic geometry optimization to explore the electronic causality of bioactivity, utilizing Density Functional Theory (DFT) to predict stability, reactivity, and spectroscopic signatures.[4][2]

Phase 1: Computational Architecture & Methodology[1]

To ensure reproducibility and accuracy (E-E-A-T), the choice of functional and basis set must balance computational cost with the ability to capture non-covalent interactions, which are critical for hydrazone dimerization and solvent interaction.[4]

The Level of Theory

While B3LYP remains the historical standard for general organic molecules, it often fails to account for dispersion forces crucial in supramolecular chemistry.[4] For hydrazone derivatives intended for drug design, M06-2X or

-

Geometry Optimization: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP

-

Solvation Model: IEF-PCM or SMD (Solvation Model based on Density) using DMSO or Ethanol to mimic physiological or experimental conditions.

-

Frequency Calculation: Mandatory to confirm global minima (no imaginary frequencies) and derive Zero-Point Vibrational Energy (ZPVE).

The Computational Workflow

The following diagram outlines the logical progression from 2D structure to predictive bioactivity indices.

Figure 1: Standardized computational workflow for small-molecule pharmacophores. Note the pre-optimization step to avoid local minima.

Phase 2: Structural Equilibria (Isomerism & Tautomerism)

Hydrazones are not static.[4][1][3] They exist in a dynamic equilibrium that defines their bioavailability.[4] You must explicitly calculate the relative energies of these forms.

Isomerism

The

- -isomer: Generally the thermodynamic product due to reduced steric hindrance.[4]

- -isomer: Can be stabilized by intramolecular hydrogen bonding (e.g., in salicylhydrazones).

Amido-Imido Tautomerism

In acylhydrazones, the proton on the nitrogen can migrate to the carbonyl oxygen.[4]

-

Amido (Keto) Form:

(Usually dominant in solid state/neutral pH). -

Imido (Enol) Form:

(Favored in complexation with metal ions).

Protocol: Optimize both tautomers. Calculate

Figure 2: Structural decision tree for determining the global minimum geometry among isomers and tautomers.

Phase 3: Electronic Reactivity Descriptors

Once the stable geometry is confirmed, we analyze the electronic structure to predict biological behavior.[4] This relies on Koopmans' theorem and DFT approximations.

Frontier Molecular Orbitals (FMO)[5]

-

HOMO (Highest Occupied Molecular Orbital): Represents the electron-donating ability.[4] High

implies the molecule is a good nucleophile (likely to attack electrophilic residues in enzymes).[4] -

LUMO (Lowest Unoccupied Molecular Orbital): Represents electron-accepting ability.

-

Band Gap (

):-

Insight: A smaller gap indicates a "softer" molecule, which is more polarizable and generally more reactive in biological systems (antioxidant potential).

-

Global Reactivity Descriptors

We derive these from FMO energies to quantify chemical behavior.

| Descriptor | Symbol | Formula | Physical Interpretation |

| Chemical Potential | Tendency of electrons to escape. | ||

| Chemical Hardness | Resistance to charge transfer. | ||

| Global Softness | Ease of polarization (Bioactivity correlation). | ||

| Electrophilicity | Power to soak up electrons (DNA binding). |

Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution.

-

Red Regions (Negative): Nucleophilic sites (e.g., Carbonyl O, Azomethine N). These are H-bond acceptors.

-

Blue Regions (Positive): Electrophilic sites (e.g., Amide H). These are H-bond donors.

-

Application: Essential for defining the grid box in molecular docking studies.[4]

Phase 4: Spectroscopic Validation

Experimental synthesis must be validated against calculated spectra.

Vibrational Spectroscopy (IR)

DFT calculations are harmonic; real bonds are anharmonic. Therefore, calculated frequencies are consistently higher than experimental ones.

-

Correction: Apply a scaling factor.

-

For B3LYP/6-311G(d,p) , multiply frequencies by 0.967 .

-

Key Signals: Look for the

stretch (

-

NMR Prediction (GIAO)

Use the Gauge-Independent Atomic Orbital (GIAO) method.[5]

-

Calculate isotropic shielding tensors (

). -

Convert to chemical shift (

) relative to TMS: -

Note: Solvent effects (PCM) are critical here. Gas-phase NMR calculations often fail to match experimental data for polar hydrazones.

Phase 5: Step-by-Step Protocol

Step 1: Input Preparation[1]

-

Draw the structure in ChemDraw or Avogadro.[4]

-

Perform a rough force-field optimization (MMFF94) to untangle bad contacts.

Step 2: Gaussian/ORCA Keyword Setup

For a standard hydrazone derivative, a typical Gaussian route section would look like:

-

freq: Calculate vibrational frequencies (Hessian).

-

scrf: Solvent model (DMSO is common for biological assays).

-

pop=regular: Print molecular orbitals for visualization.[4]

Step 3: Post-Processing

-

Check Frequencies: Ensure all frequencies are positive. If one is negative (imaginary), you are at a transition state, not a minimum.[4] Perturb the geometry and restart.

-

Extract Energies: Record Total Energy (Hartrees), HOMO, and LUMO.

-

Visualize: Use GaussView or Chemcraft to generate MEP surfaces and orbital diagrams.

References

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[4][8] Medicinal Chemistry Research. Link

-

Houngue, M. T., et al. (2018).[4][9] Quantum Chemical Studies of Some Hydrazone Derivatives. Computational Chemistry. Link

-

NIST Computational Chemistry Comparison and Benchmark Database. (2023). Vibrational Frequency Scaling Factors. Link

-

Dennington, R., Keith, T., & Millam, J. (2016).[4] GaussView, Version 6. Semichem Inc. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

Sources

- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential Amoebicidal Activity of Hydrazone Derivatives: Synthesis, Characterization, Electrochemical Behavior, Theoretical Study and Evaluation of the Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CCCBDB Vibrational Frequency Scaling Factors [cccbdb.nist.gov]

- 7. DFT analysis, spectroscopic study and biological activity of a newly synthesized benzoylhydrazone binuclear Cu(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Quantum Chemical Studies of Some Hydrazone Derivatives [scirp.org]

Methodological & Application

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone as a fluorescent sensor for metal ions

Application Note: 3,5-Dichloro-2-hydroxybenzaldehyde Benzoylhydrazone as a Selective "Turn-On" Fluorescent Sensor for Aluminum (Al³⁺) Ions

Executive Summary

Aluminum (Al³⁺) is a non-essential metal ion with significant implications in environmental toxicity and human pathology, including links to Alzheimer’s disease and osteoporosis. Traditional detection methods (AAS, ICP-MS) are expensive and non-portable. This Application Note details the synthesis and protocol for 3,5-Dichloro-2-hydroxybenzaldehyde benzoylhydrazone (DCHB-BH) , a robust, easy-to-synthesize Schiff base ligand that functions as a highly selective "turn-on" fluorescent sensor for Al³⁺.

Key Advantages:

-

High Sensitivity: Limit of Detection (LOD) in the nanomolar range (~30–40 nM).

-

Selectivity: Minimal interference from competing ions (Na⁺, K⁺, Mg²⁺, Zn²⁺, Fe³⁺).

-

Mechanism: Chelation-Enhanced Fluorescence (CHEF) via inhibition of C=N isomerization and Excited-State Intramolecular Proton Transfer (ESIPT).

-

Reversibility: Fluorescence is quenched by EDTA, allowing sensor reuse.

Scientific Mechanism

The sensor operates on a "lock-and-key" chelation mechanism.

-

"OFF" State (Free Ligand): In the absence of Al³⁺, the ligand undergoes rapid non-radiative decay due to C=N isomerization and ESIPT (proton transfer between the phenolic -OH and imine N). This results in weak or no fluorescence.

-

"ON" State (Al³⁺ Complex): Upon binding Al³⁺, the ligand deprotonates and coordinates with the metal in a 1:1 stoichiometry. This rigidifies the structure, blocking isomerization and inhibiting ESIPT. The energy is released as photons, resulting in a strong fluorescence emission (typically green/yellow).

Figure 1: Mechanism of Al³⁺ sensing. Binding of Aluminum locks the ligand conformation, activating the radiative decay pathway.

Synthesis Protocol

Compound: 3,5-Dichloro-2-hydroxybenzaldehyde benzoylhydrazone CAS Registry: 43002-22-8 (Generic hydrazone class)

Materials Required:

-

Benzhydrazide (98%)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount)

Step-by-Step Synthesis:

-

Dissolution: Dissolve 1.0 mmol (191 mg) of 3,5-Dichloro-2-hydroxybenzaldehyde in 20 mL of hot absolute ethanol.

-

Addition: Add 1.0 mmol (136 mg) of Benzhydrazide to the solution.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reflux: Reflux the mixture at 80°C for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Allow the solution to cool to room temperature. A yellow/white precipitate should form.

-

Purification: Filter the precipitate and wash 3 times with cold ethanol. Recrystallize from hot ethanol/DMSO if necessary.

-

Characterization: Verify structure via ¹H-NMR (DMSO-d₆) and IR (C=N stretch ~1600 cm⁻¹).

Sensor Preparation & Stock Solutions

To ensure reproducibility, strictly follow the solvent ratios.

-

Stock Solution (1.0 mM): Dissolve 3.23 mg of the synthesized sensor in 10 mL of DMSO. Store in the dark at 4°C. Stable for 1 month.

-

Al³⁺ Stock (1.0 mM): Dissolve Al(NO₃)₃·9H₂O or AlCl₃ in deionized water.

-

Buffer: 20 mM HEPES buffer, pH adjusted to 6.8–7.2.

Sensing Protocol (Fluorescence Titration)

Instrument Settings:

-

Excitation Wavelength (λex): 405 nm (or 394 nm depending on exact derivative).

-

Emission Scan Range: 420 nm – 600 nm.

-

Slit Widths: 5 nm / 5 nm.

Procedure:

-

Blank Preparation: In a quartz cuvette, mix:

-

2.7 mL HEPES Buffer (pH 6.8)

-

0.3 mL Ethanol

-

30 µL Sensor Stock (Final concentration: 10 µM)

-

-

Baseline Measurement: Record the fluorescence spectrum of the blank. It should be negligible.

-

Titration: Add Al³⁺ stock solution in 0.5 µL increments (0–20 equivalents).

-

Incubation: Mix by inversion and wait 1 minute after each addition.

-

Measurement: Record emission spectra. A new peak should emerge around 450–500 nm and increase linearly.

Data Analysis (LOD Calculation):

Calculate the Limit of Detection (LOD) using the equation:

- : Standard deviation of the blank signal (measure blank 10 times).

- : Slope of the linear regression line (Fluorescence Intensity vs. [Al³⁺]).

Expected Performance Data:

| Parameter | Value | Notes |

| Stoichiometry | 1:1 (Ligand:Al) | Confirmed by Job's Plot |

| Association Constant ( | ~ | Moderate-High affinity |

| Linear Range | 0 – 10 µM | Suitable for trace analysis |

| Response Time | < 30 seconds | Instantaneous chelation |

Selectivity & Interference

The sensor must be validated against competing ions. Prepare samples containing 10 µM Sensor + 50 µM Competing Ion.

-

No Response: Na⁺, K⁺, Ca²⁺, Mg²⁺, Ni²⁺, Mn²⁺, Hg²⁺.

-

Potential Interference: Cu²⁺ or Fe³⁺ may cause quenching (paramagnetic quenching). This can be masked by adding specific masking agents (e.g., fluoride for Fe³⁺) if necessary, though the 3,5-dichloro substitution often improves specificity for Al³⁺.

Real-World Application: Water Analysis

-

Sample Collection: Filter river or tap water through a 0.22 µm membrane.

-

Spiking: Spike samples with known concentrations of Al³⁺ (e.g., 5 µM).

-

Measurement: Add 30 µL Sensor Stock to 3 mL of the water sample (buffered to pH 6.8).

-

Quantification: Use the standard calibration curve derived in Section 5 to determine recovery rates.

References

-

Ji, S., et al. (2016). "Characterization of an Al³⁺-selective fluorescent probe based on a benzoyl hydrazine derivative and its application." Turkish Journal of Chemistry, 40, 624-630.

-

RSC Advances (2022). "A new highly selective 'off–on' typical chemosensor of Al³⁺, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol."[4][5]

-

Ciupa, A. (2025).[6] "Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024." RSC Advances, 15, 3465-3473.

-

PubChem. "3,5-Dichloro-2-hydroxybenzaldehyde hydrazone Compound Summary."[7]

Sources

- 1. 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 2. 90-60-8 Cas No. | 3,5-Dichloro-2-hydroxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. 90-60-8 Cas No. | 3,5-Dichloro-2-hydroxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone | C7H6Cl2N2O | CID 135445572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Development of Hydrazone Derivatives as Antimicrobial Agents

[1][2][3][4]

Executive Summary & Rationale

The hydrazone pharmacophore (

-

Metal Chelation: The azomethine nitrogen and carbonyl oxygen can sequester essential metal ions (Fe²⁺, Cu²⁺) required for bacterial metalloenzymes.

-

Enzyme Inhibition: Specific derivatives potently inhibit DNA Gyrase (GyrB) and Enoyl-ACP Reductase (FabI) , disrupting bacterial replication and lipid biosynthesis.

This guide provides a standardized workflow for synthesizing these derivatives and validating their biological activity with high rigor.

Chemical Synthesis: The Azomethine Condensation Protocol

Rational Design

The core reaction involves the condensation of a hydrazine/hydrazide with an aldehyde or ketone.

-

Critical Control Point: The reaction is an equilibrium. To drive it to completion (Le Chatelier's principle), we use an acid catalyst to activate the carbonyl carbon and remove water.

Standard Operating Procedure (SOP)

Reagents:

-

Aryl Hydrazide/Hydrazine (1.0 equiv)

-

Aryl Aldehyde/Ketone (1.0 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (AcOH)

Protocol:

-

Dissolution: Dissolve 1.0 mmol of the hydrazide in 10 mL of absolute EtOH in a round-bottom flask.

-

Activation: Add 2-3 drops of glacial acetic acid. Why? This protonates the carbonyl oxygen of the aldehyde upon addition, making the carbon more electrophilic.

-

Addition: Add 1.0 mmol of the aldehyde dropwise with stirring.

-

Reflux: Heat the mixture to reflux (78°C for EtOH) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the mixture to room temperature. If precipitation is slow, cool on an ice bath.

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to ensure removal of unreacted hydrazine (which can be toxic and skew biological data).

Synthesis Workflow Diagram

Figure 1: Step-by-step acid-catalyzed condensation workflow for hydrazone synthesis.

Biological Screening: MIC & MBC Determination[5][6]

To ensure data trustworthiness, we adhere to CLSI M07 guidelines (Clinical and Laboratory Standards Institute). We augment this with a Resazurin (Alamar Blue) step to eliminate subjective visual errors in turbidity reading.

Broth Microdilution Protocol

Materials:

-

Müller-Hinton Broth (MHB).

-

96-well microtiter plates (U-bottom).

-

Resazurin sodium salt solution (0.01% w/v).

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Solvent Control: DMSO (Final concentration < 1%).

Step-by-Step:

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Compound Dilution: Dissolve hydrazone derivative in DMSO. Perform serial 2-fold dilutions in MHB across the plate (Range: 512

g/mL to 0.5 -

Inoculation: Add 100

L of diluted bacterial suspension to each well. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout (The Trustworthiness Step): Add 30

L of Resazurin solution to each well. Incubate for 2–4 hours.-

Blue: No growth (Resazurin unchanged).

-

Pink: Growth (Resazurin reduced to Resorufin by metabolic activity).

-

-

MIC Definition: The lowest concentration that remains blue.

MBC (Minimum Bactericidal Concentration) Extension:

Take 10

Mechanistic Profiling: DNA Gyrase Inhibition

Many hydrazone derivatives function by inhibiting bacterial DNA Gyrase (Topoisomerase II), specifically targeting the ATPase domain of the GyrB subunit.

Mechanism of Action Pathway[1]

Figure 2: Pharmacological cascade of DNA Gyrase inhibition by hydrazone ligands.

Molecular Docking Validation

To validate this mechanism in silico before expensive enzymatic assays:

-

Target Acquisition: Download Crystal Structure of S. aureus DNA Gyrase (e.g., PDB ID: 3G75 or 8BP2 ) from the RCSB PDB.

-

Ligand Prep: Minimize energy of the hydrazone structure (DFT B3LYP/6-31G* level recommended).

-

Docking: Use AutoDock Vina or Glide.

-

Success Criteria: Look for H-bonds with Asp73 and Gly77 (key residues in the ATP-binding pocket) and a binding energy

kcal/mol.

Structure-Activity Relationship (SAR) Insights

Data compiled from recent high-impact studies (see References) suggests the following SAR trends for hydrazones:

| Structural Feature | Modification | Impact on Antimicrobial Activity |

| Azomethine Linker | Reduction to | Loss of Activity. The rigid |

| Aryl Ring A (Aldehyde side) | Electron Withdrawing Groups ( | Increased Activity. Enhances lipophilicity and cellular penetration. |

| Aryl Ring A | Bulky groups (e.g., tert-butyl) at ortho position | Decreased Activity. Steric hindrance prevents active site entry. |

| Heterocyclic Core | Incorporation of Quinoline or Indole | Significantly Increased. These moieties intercalate DNA or mimic ATP adenine rings. |

| Metal Complexation | Coordination with | Increased. Metal complexes often show higher toxicity to bacteria than free ligands due to enhanced membrane permeability. |

References

-

Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

-

Verma, S., et al. (2023). "Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action."[1][2][3] Chemistry & Biodiversity. Link

-

Al-Ostoot, F.H., et al. (2021). "Structure-Based Design, Synthesis, and Biological Evaluation of New Hydrazone Derivatives as Potential DNA Gyrase Inhibitors." Antibiotics.[3][4][5][6] Link

-

Sarkar, S., et al. (2020). "Schiff Bases (Hydrazones) as Potential Antimicrobial Agents: A Review." Journal of Molecular Structure. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of Some Steroidal Hydrazones | MDPI [mdpi.com]

- 5. clsjournal.ascls.org [clsjournal.ascls.org]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone for selective sensing of cations

Application Note: 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone Derivatives for Selective Cation Sensing

Abstract

This guide details the synthesis, characterization, and application of 3,5-dichloro-2-hydroxybenzaldehyde hydrazone (DCHBH) and its stabilized acyl-derivatives as dual-mode chemosensors. While the simple hydrazone serves as a fundamental chelator, its benzoylhydrazone or naphthoylhydrazone derivatives are the industry standard for high-fidelity sensing due to enhanced stability and photophysical properties. These probes exhibit a "Turn-On" fluorescence response to Aluminum (

Part 1: Chemical Background & Mechanism

The Sensing Moiety

The core sensing unit is the Schiff base formed by the condensation of 3,5-dichlorosalicylaldehyde with a hydrazine or hydrazide.

-

Electron Withdrawing Group (EWG): The chlorine atoms at positions 3 and 5 lower the

of the phenolic hydroxyl, enhancing sensitivity to hard acids like -

Chelation Site: The

domain (Phenolic Oxygen, Imine Nitrogen, and Carbonyl Oxygen of the hydrazide) forms a rigid coordination pocket.

Sensing Mechanism

-

Free Ligand (OFF State): The ligand exhibits weak fluorescence due to ESIPT . Upon excitation, the phenolic proton transfers to the imine nitrogen, dissipating energy non-radiatively (keto-enol tautomerism).

-

Metal Complex (ON State): Binding with

displaces the phenolic proton (blocking ESIPT) and rigidifies the molecule (CHEF: Chelation-Enhanced Fluorescence), triggering strong emission. -

Copper Quenching: Binding with

(paramagnetic

Figure 1: Mechanistic pathway for selective sensing of Al³⁺ (ESIPT inhibition) and Cu²⁺ (Colorimetric response).

Part 2: Experimental Protocols

Synthesis of the Probe (DCHBH-Benzoyl Derivative)

Standardizing on the benzoylhydrazone derivative for optimal stability.

Reagents:

-

3,5-Dichloro-2-hydroxybenzaldehyde (1.0 eq)[][2]

-

Benzhydrazide (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Protocol:

-

Dissolution: Dissolve 1.0 mmol of benzhydrazide in 10 mL of hot ethanol.

-

Addition: Add 1.0 mmol of 3,5-dichloro-2-hydroxybenzaldehyde dropwise.

-

Catalysis: Add 2 drops of glacial acetic acid.

-

Reflux: Reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool to room temperature. A precipitate (usually yellow/white) will form.

-

Purification: Filter the solid, wash with cold ethanol (3x), and recrystallize from ethanol/DMF.

-

Validation: Verify structure via ¹H-NMR (Look for Imine -CH=N- proton at ~8.5-9.0 ppm and Phenolic -OH at >11 ppm).

Stock Solution Preparation

-

Probe Stock (1 mM): Dissolve the purified hydrazone in DMSO. (e.g., 3.23 mg in 10 mL DMSO for MW ≈ 323 g/mol ).

-

Cation Stocks (10 mM): Dissolve nitrate or chloride salts (e.g.,

,

Spectroscopic Titration (Sensing Protocol)

A. Fluorescence Titration (Al³⁺ Detection)

-

Blank Prep: Add 30 µL of Probe Stock to 2.97 mL of solvent mixture (e.g., EtOH/H₂O 9:1, v/v, pH 7.2 HEPES buffer). Final conc: 10 µM.[3]

-

Measurement: Record emission spectrum (

nm, -

Titration: Sequentially add Al³⁺ stock (0–5 equivalents). Mix for 1 min after each addition.

-

Observation: Look for emergence of a new peak (typically ~520 nm, Green).

B. Colorimetric Titration (Cu²⁺ Detection)

-

Blank Prep: Prepare 10 µM probe solution as above.

-

Measurement: Record UV-Vis absorption spectrum (200–600 nm).

-

Titration: Add Cu²⁺ stock.

-

Observation: Look for redshift (Yellow to Orange/Colorless) and appearance of a new charge-transfer band (~400–450 nm).

Part 3: Data Analysis & Validation

Selectivity & Interference Study

To prove "Selectivity," you must run the probe against competing ions (

Protocol:

-

Prepare probe solution (10 µM).

-

Add 10 equivalents of competing ion. Measure Signal (

). -

Add 1 equivalent of Target Ion (

) to the same cuvette. Measure Signal ( -

Acceptance Criteria: The signal should not change significantly with competitors alone, and the target response should be preserved in the presence of competitors.

Limit of Detection (LOD)

Calculate LOD using the

- : Standard deviation of the fluorescence intensity of the blank probe (n=10).

- : Slope of the linear regression line (Intensity vs. [Concentration]).

Binding Stoichiometry (Job's Plot)

-

Prepare series where

(e.g., 10 µM). -

Vary mole fraction (

) from 0 to 1. -

Plot Absorbance/Fluorescence vs.

. -

Result: Maxima at

indicates 1:1 binding;

Summary Data Table (Typical Values for DCHBH Derivatives)

| Parameter | Al³⁺ Sensing | Cu²⁺ Sensing |

| Method | Fluorescence (Turn-On) | UV-Vis (Colorimetric) |

| Wavelengths | Abs | |

| LOD | 10–100 nM | 0.1–1.0 µM |

| Response Time | < 30 seconds | < 1 minute |

| Binding Constant ( | ||

| Stoichiometry | Typically 1:1 or 1:2 | Typically 1:1 |

Part 4: Troubleshooting & Optimization

-

Solubility Issues: If the probe precipitates in water, increase the organic co-solvent fraction (up to 50% DMSO or EtOH) or add a surfactant (CTAB).

-

pH Sensitivity: Schiff bases can hydrolyze at very low pH (<3). Maintain pH 7.0–7.4 using HEPES or PBS buffer for biological relevance.

-

Reversibility: Add EDTA (1.5 eq) to the metal-complex solution. If fluorescence/color returns to the "Free Ligand" state, the sensor is reversible and reusable.

References

-

RSC Advances (2022). A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol.

-

RSC Advances (2018). A simple hydrazone as a multianalyte (Cu2+, Al3+, Zn2+) sensor at different pH values.

-

New Journal of Chemistry (2026/Advance Article). A Hydrazone-Based Fluorescent Chemosensor for Al³⁺: Turn-On Response Induced by ESIPT Suppression.

-

PubChem Compound Summary. 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (CAS 43002-22-8).

Sources

Application Note: High-Precision Fluorescence Titration of 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone

Executive Summary & Mechanism

This guide details the experimental framework for characterizing 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (DCHBH) , a Schiff base ligand used extensively as a fluorometric chemosensor.[1]

The Mechanism:

In its free form, DCHBH typically exhibits weak fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) and

-

Turn-On Response (

, -

Turn-Off Response (

): Paramagnetic transition metals often quench fluorescence via electron or energy transfer pathways.

Experimental Design & Pre-Requisites

Solvent Strategy

DCHBH is lipophilic. A pure aqueous environment will cause aggregation, leading to light scattering (Tyndall effect) rather than true fluorescence.[1]

-

Recommendation: Use a binary solvent system.

Instrument Configuration

-

Path Length: 10 mm Quartz Cuvette (4 clear windows for fluorescence; 2 for absorbance).[1]

-

Slit Widths: Start at 5 nm (Excitation) / 5 nm (Emission). Narrow slits improve resolution but lower signal; widen if quantum yield is

. -

PMT Voltage: Set to "Medium" or ~600V. Ensure the blank signal is

of the detector's dynamic range.

Workflow Visualization

Figure 1: Step-by-step workflow for fluorescence titration experiments.

Detailed Protocols

Protocol A: Stock Solution Preparation

Objective: Create stable, accurate baselines. Errors here propagate through all calculations.

-

Ligand Stock (1.0 mM): Weigh exactly 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (MW approx. 200-300 g/mol depending on the hydrazide tail). Dissolve in HPLC-grade DMSO. Sonicate for 5 mins to ensure complete dissolution.

-

Metal Stock (10.0 mM): Prepare nitrate or chloride salts (

,-

Note: Avoid sulfate salts if solubility in organic mixtures is suspect.

-

-

Working Solutions: Dilute the Ligand Stock into the assay buffer (e.g., EtOH/Water 1:1) to reach a final concentration of 10

M .

Protocol B: Spectral Characterization

Objective: Determine optimal Excitation (

-

Place 3.0 mL of 10

M Ligand solution in the cuvette. -

Run an Absorbance Scan (200–600 nm).[1] Note the

(likely 300–400 nm). -

Set the fluorescence excitation monochromator to the absorbance

. -

Run an Emission Scan .

-

Senior Scientist Tip: If the emission peak is too close to the excitation (<20 nm Stokes shift), shifts in Rayleigh scattering might interfere. Offset

by -10 nm if necessary.

-

Protocol C: Fluorescence Titration (Binding Constant)

Objective: Quantify the binding affinity (

-

Baseline: Measure the emission spectrum of the free ligand (3.0 mL, 10

M). Record intensity at -

Titration: Add small aliquots (1–5

L) of the Metal Stock to the cuvette.-

Cumulative Concentration: Target 0 to 10 equivalents (e.g., 0, 0.2, 0.4 ... 2.0 ... 10.0 equiv).

-

-

Equilibration: After each addition, mix by pipetting up and down (avoid bubbles) or use a magnetic stirrer. Wait 2 minutes for the complex to stabilize.

-

Measurement: Record the spectrum. Note the intensity at

( -

Correction: Correct for dilution volume:

Protocol D: Job's Plot (Stoichiometry)

Objective: Determine the binding ratio (e.g., 1:1 or 1:2).

-

Prepare two equimolar solutions (e.g., 50

M) of Ligand and Metal.[1] -

Prepare a series of vials where the total molar concentration remains constant (

), but the mole fraction ( -

Measure fluorescence for each vial.[1]

-

Plot

vs. Mole Fraction (

Data Analysis & Calculations

Benesi-Hildebrand Plot

Used to calculate the Association Constant (

-

Plot:

(y-axis) vs. -

Result: The ratio of Intercept/Slope gives

.[2][4] -

Validation: Linearity (

) confirms 1:1 stoichiometry. If non-linear, apply the non-linear Hill equation.[1]

Limit of Detection (LOD)

- : Standard deviation of the blank (measure free ligand 10 times).

- : Slope of the linear region of the titration curve (Intensity vs. Concentration).

Troubleshooting & "Senior Scientist" Insights

| Issue | Probable Cause | Corrective Action |

| Sigmoidal Binding Curve | Cooperativity or slow kinetics.[1] | Check incubation time. If real, use Hill Plot instead of Benesi-Hildebrand. |

| Intensity Decrease (Quenching) | Paramagnetic ion ( | If |

| Inner Filter Effect | High concentration of metal/ligand absorbing light. | Ensure Absorbance at |

| Blue Shift | ICT (Intramolecular Charge Transfer) perturbation. | Indicates strong coordination to the electron-donating group. Validates binding. |

Mechanism Diagram

Figure 2: Mechanistic pathway from non-fluorescent free ligand to highly fluorescent metal complex.

References

-

Benesi-Hildebrand Method: Benesi, H. A., & Hildebrand, J. H. (1949).[1] A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society.

-

Job's Plot Protocol: Huang, C. Y. (1982).[1] Determination of binding stoichiometry by the continuous variation method: the Job plot.[5][6][7] Methods in Enzymology.

-

Schiff Base Sensors Review: Goshisht, M. K., et al. (2022).[1][8] Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications.[1][8] Materials Advances (RSC).

-

Hydrazone Sensors for Al3+: Ciupa, A. (2025).[1][9] Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024.[9] RSC Advances.

-

Copper Sensing Protocol: Zazzera, L., et al. (2020).[1] A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II). Molecules (MDPI).

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Job plot - Wikipedia [en.wikipedia.org]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01175H [pubs.rsc.org]

- 9. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: 3,5-Dichloro-2-hydroxybenzaldehyde Hydrazone in Biological Imaging

[1]

Executive Summary

This guide details the application of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (DCH-H) and its derivatives as fluorogenic probes for biological imaging.[] While simple hydrazones are often viewed as synthetic intermediates, the 3,5-dichloro-salicylaldehyde scaffold is a "privileged structure" in coordination chemistry.[]

The specific substitution of chlorine atoms at the 3 and 5 positions of the phenol ring significantly alters the acidity (pKa) of the phenolic hydroxyl group.[] This modification is critical for minimizing background fluorescence via Excited-State Intramolecular Proton Transfer (ESIPT) and maximizing the "Turn-On" signal upon coordination with metal ions, specifically Aluminum (Al³⁺) and Zinc (Zn²⁺) .[]

Key Applications

-

Intracellular Al³⁺ Imaging: Detection of bio-accumulated aluminum in neurodegenerative disease models.[]

-

Zn²⁺ Flux Monitoring: Tracking labile zinc pools in neuronal signaling.[]

-

Hypochlorite Sensing: Oxidation-mediated hydrolysis protocols (secondary application).[]

Technical Specifications & Properties

Physicochemical Properties

| Parameter | Specification | Notes |

| CAS Number | 43002-22-8 | |

| Molecular Formula | C₇H₆Cl₂N₂O | |

| Molecular Weight | 205.04 g/mol | |

| Solubility | DMSO, DMF, MeOH | Poor solubility in pure water; requires co-solvent.[][2][3] |

| Excitation (λex) | 330–360 nm (Ligand) | Shifts to 390–410 nm upon metal binding.[] |

| Emission (λem) | Weak/Non-fluorescent | 490–530 nm (Green) upon Al³⁺/Zn²⁺ binding.[] |

| Binding Stoichiometry | 1:1 or 2:1 (Ligand:Metal) | Dependent on pH and specific derivative.[] |

| Detection Limit (LOD) | ~40–100 nM | High sensitivity suitable for cytosolic concentrations.[] |

Mechanism of Action: ESIPT Inhibition

The utility of DCH-H relies on the Chelation-Enhanced Fluorescence (CHEF) mechanism coupled with the inhibition of ESIPT .[]

-

Free Ligand (Off-State): The phenolic proton transfers to the imine nitrogen in the excited state (ESIPT), dissipating energy non-radiatively.[] The molecule is dark.[]

-

Metal Bound (On-State): Binding of Al³⁺ or Zn²⁺ displaces the phenolic proton and coordinates with the imine nitrogen.[] This blocks ESIPT and locks the C=N bond rotation, resulting in strong fluorescence.[]

Caption: Mechanism of fluorescence activation.[] Metal binding inhibits proton transfer, triggering radiative decay.[]

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Step: DCH-H is hydrophobic.[] Improper solubilization leads to micro-precipitation and false-positive imaging artifacts.[]

-

Weighing: Weigh 2.05 mg of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone.

-

Primary Solubilization: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .

-

Note: Sonicate for 30 seconds if necessary.

-

-

Storage: Store at -20°C, protected from light. Stable for 3 months.

-

Working Solution: Dilute the stock solution into PBS (pH 7.4) or cell culture media immediately prior to use.[] The final DMSO concentration should be < 1% (v/v) to avoid cytotoxicity.[]

Protocol B: In Vitro Spectroscopic Titration (Validation)

Before cell work, validate the probe's response to the target ion in a cuvette.[]

-

Buffer Prep: Prepare 10 mM HEPES or PBS buffer (pH 7.2) containing 50% Ethanol or DMSO (to ensure ligand solubility).[]

-

Ligand Addition: Add DCH-H to a final concentration of 20 µM .

-

Baseline Scan: Record fluorescence emission (Excitation: 360 nm; Emission range: 400–650 nm).[]

-

Titration: Aliquot Al(NO₃)₃ or ZnCl₂ solution (0–50 µM).

-

Observation: Look for the emergence of a new emission peak around 510 nm .[]

-

Selectivity Check: Test against competing ions (Ca²⁺, Mg²⁺, Fe³⁺). The "3,5-dichloro" scaffold usually provides high selectivity against Mg²⁺/Ca²⁺ due to the specific hard-acid preference of the phenolic oxygen.[]

Protocol C: Live Cell Imaging of Endogenous/Exogenous Al³⁺

Target Cells: HeLa, PC12, or SH-SY5Y (neuronal models).[]

1. Cell Culture and Seeding[][4]

-

Seed cells on sterile 35mm glass-bottom confocal dishes.[]

-

Incubate at 37°C / 5% CO₂ until 70-80% confluence is reached (typically 24 hours).[]

2. Exogenous Metal Loading (Optional)

If detecting basal levels is difficult, load cells with the metal to verify probe uptake.[]

-

Replace media with serum-free media containing 20–50 µM AlCl₃ or ZnCl₂ .[]

-

Incubate for 30 minutes.

-

Wash: Rinse cells 3x with sterile PBS to remove extracellular metal ions.[]